BenchChemオンラインストアへようこそ!

(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride

PDE2A inhibitor chiral amine intermediate asymmetric synthesis

(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride (CAS 1646543-17-0) is a chiral α‑methoxy primary amine building block featuring a 3‑fluoro‑4‑(trifluoromethoxy)phenyl group and a methoxyethylamine side chain. The hydrochloride salt (C₁₀H₁₂ClF₄NO₂, MW 289.65) is offered at purities usually ≥95% and serves as a key intermediate in the synthesis of PDE2A inhibitor TAK‑915, a candidate for cognitive impairment associated with schizophrenia.

Molecular Formula C10H12ClF4NO2
Molecular Weight 289.65 g/mol
CAS No. 1646543-17-0
Cat. No. B6591836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride
CAS1646543-17-0
Molecular FormulaC10H12ClF4NO2
Molecular Weight289.65 g/mol
Structural Identifiers
SMILESCOCC(C1=CC(=C(C=C1)OC(F)(F)F)F)N.Cl
InChIInChI=1S/C10H11F4NO2.ClH/c1-16-5-8(15)6-2-3-9(7(11)4-6)17-10(12,13)14;/h2-4,8H,5,15H2,1H3;1H/t8-;/m1./s1
InChIKeyXWNDALYBMBNWNU-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: (S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride


(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride (CAS 1646543-17-0) is a chiral α‑methoxy primary amine building block featuring a 3‑fluoro‑4‑(trifluoromethoxy)phenyl group and a methoxyethylamine side chain . The hydrochloride salt (C₁₀H₁₂ClF₄NO₂, MW 289.65) is offered at purities usually ≥95% and serves as a key intermediate in the synthesis of PDE2A inhibitor TAK‑915, a candidate for cognitive impairment associated with schizophrenia [1]. Its stereochemically defined (S)‑configuration and the unique electronic profile conferred by the trifluoromethoxy–fluoro substitution pattern make it indispensable for constructing drug candidates that require precise stereochemical and pharmacokinetic control.

Why Generic Substitution is Ineffective for (S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride


In-class 1‑aryl‑2‑methoxyethanamine analogues cannot be freely interchanged because the (S)‑enantiomer is specifically required for the synthesis of TAK‑915 (PDE2A inhibitor), where the chiral center dictates the drug’s biological activity [1]. Racemic mixtures or (R)‑enantiomer variants lead to different pharmacokinetic and pharmacodynamic profiles, while analogues lacking the 3‑fluoro‑4‑(trifluoromethoxy) substitution fail to deliver the necessary metabolic stability and target‑binding affinity validated in PDE2A inhibitor programs . Downstream synthetic routes demand enantiomeric excesses exceeding 95% ee, a specification routinely unmet by generic mixed‑stereochemistry sources [1].

Quantitative Differentiation Evidence for (S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride


Enantiomeric Excess and Chiral Purity Specification for PDE2A Inhibitor Synthesis

The (S)‑enantiomer’s initial crude product from direct asymmetric reductive amination (DARA) exhibits enantiomeric excess (ee) of 83–84%, which fails to meet the >95% ee specification required for TAK‑915 synthesis. Optical purity is upgraded via diastereomeric salt formation with L‑(+)-tartaric acid, affording the L‑tartrate salt in >95% ee. In contrast, the racemic mixture (CAS 1476730‑29‑6) or (R)‑enantiomer yields 0% ee (racemic) or (–)‑ee, respectively, rendering them unfit for the same synthetic pathway [1].

PDE2A inhibitor chiral amine intermediate asymmetric synthesis

Structural Requirement for TAK‑915 Synthesis: Role of the 3‑Fluoro‑4‑(trifluoromethoxy)phenyl Group

The Takeda disclosure paper identifies the (S)‑1‑(3‑fluoro‑4‑(trifluoromethoxy)phenyl)‑2‑methoxyethan‑1‑amine moiety as the essential chiral amine fragment for constructing the PDE2A inhibitor TAK‑915 (compound 1). Replacement of the 3‑fluoro‑4‑(trifluoromethoxy) substituents with other aryl patterns (e.g., 2,5‑dimethoxy‑4‑methylphenyl as in BOD) or substitution with simple trifluoromethoxy‑free groups results in loss of PDE2A inhibitory activity and pharmacokinetic properties required for the cognitive‑impairment indication [1].

PDE2A inhibitor TAK‑915 structure–activity relationship

Synthesis Performance Metrics: Yield and Enantioselectivity of the (S)‑Enantiomer via DARA

Optimized ruthenium‑catalyzed DARA of ketone 4 yields the (S)‑amine hydrochloride (3) with 89% yield and 83–84% ee, which after chiral upgrade reaches >95% ee. Under non‑optimized or earlier routes (e.g., ammonium chloride as NH₃ source), the yield drops to 86% and ee to 50%. For the racemic synthesis or use of (R)‑BINAP ligand, the product is racemic or opposite enantiomer, providing 0% or (−)‑ee [1].

direct asymmetric reductive amination ruthenium catalysis chiral amine synthesis

Chiral Building‑Block Utility Across Antiviral and CNS Drug Research

The (S)‑α‑methoxyaryl amine scaffold is a recognized pharmacophore in antiviral (HCV, HIV protease inhibitors), antitumor (kinase inhibitors), and CNS drugs (antidepressants, antipsychotics) . While many 1‑aryl‑2‑methoxyethanamine building blocks exist, the 3‑fluoro‑4‑(trifluoromethoxy) substitution uniquely enhances metabolic stability via electron‑withdrawing effects and improves lipophilicity without the metabolic lability of a methoxy group; analogous 2,5‑dimethoxy‑4‑methylphenyl (BOD) scaffolds are primarily used in psychedelic research, not mainstream drug development [1].

chiral intermediate antiviral APIs CNS drug synthesis

Purity Specifications Across Vendors and Their Impact on Synthesis Reproducibility

Commercial sources report purities of 95–98% for the hydrochloride salt, with batch‑specific NMR, HPLC, and GC reports available from major suppliers (e.g., Bidepharm, Chemenu, ChemScene) . In contrast, the racemic mixture (CAS 1476730‑29‑6) is often offered at lower purities (95%) without enantiomeric‑excess certification, and the (R)‑enantiomer is not routinely stocked by major vendors . For kilogram‑scale synthesis, authenticated (S)‑enantiomer batches with validated analytical data reduce the risk of failed downstream coupling steps and ensure consistency in PDE2A inhibitor manufacturing [1].

vendor purity comparison NMR/HPLC validation process chemistry

Exclusivity in Takeda PDE2A Inhibitor Program and Its Impact on Future Generic Supply

The (S)‑1‑(3‑fluoro‑4‑(trifluoromethoxy)phenyl)‑2‑methoxyethan‑1‑amine hydrochloride intermediate is specifically claimed and elaborated in Takeda’s process‑chemistry disclosure for TAK‑915. This creates a protected supply‑chain niche: generic amine intermediates with alternative aryl substitution patterns cannot be used to produce TAK‑915 without patent infringement or loss of bioequivalence [1]. The racemic mixture, while commercially available, lacks the enantiomeric specification required by the patent and cannot be substituted without additional chiral resolution, adding cost and time to the synthetic route.

patent landscape TAK‑915 PDE2A inhibitor development

Highest-Value Application Scenarios for (S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride


Synthesis of PDE2A Inhibitor TAK‑915 and Related Analogues for Schizophrenia Cognitive Impairment

The compound is the direct chiral amine intermediate for constructing TAK‑915 (N‑((1S)‑1‑(3‑fluoro‑4‑(trifluoromethoxy)phenyl)‑2‑methoxyethyl)‑7‑methoxy‑2‑oxo‑2,3‑dihydropyrido[2,3‑b]pyrazine‑4(1H)‑carboxamide), a PDE2A inhibitor under investigation for cognitive impairment associated with schizophrenia. Only the (S)‑enantiomer with >95% ee can feed the validated synthetic route described by Takeda [1]. Any other enantiomer or racemic mixture leads to a different diastereomer, altering the drug’s efficacy and safety profile.

Chiral Building Block for CNS and Antiviral Drug Discovery

The (S)‑α‑methoxyaryl amine scaffold is a privileged structure in drug discovery. The 3‑fluoro‑4‑(trifluoromethoxy) substitution enhances lipophilicity and metabolic stability compared to methoxy‑only analogues, making it a preferred intermediate for CNS and antiviral programs where brain penetration and cytochrome P450 resistance are critical . The hydrochloride salt offers improved aqueous solubility and handling convenience for parallel library synthesis.

Asymmetric Synthesis Method Development and Chiral Pool Stock

The compound serves as a test substrate for optimizing direct asymmetric reductive amination (DARA) conditions, as demonstrated in the development of a novel ruthenium catalyst system. The ability to achieve up to 89% yield and 84% ee in a single step makes it a benchmark intermediate for advancing DARA methodology. Companies developing asymmetric synthesis capabilities can stock this intermediate as a chiral pool building block for in‑house reaction screening [1].

Reference Standard for Enantiopurity Validation in GMP Manufacturing

Given the requirement of >95% ee for TAK‑915, the (S)‑enantiomer hydrochloride with validated analytical data (NMR, HPLC, chiral HPLC) from reputable vendors can serve as an internal reference standard for enantiomeric purity assays throughout GMP manufacturing campaigns. The racemic mixture (CAS 1476730‑29‑6) cannot fulfill this role, as it lacks defined stereochemical composition .

Quote Request

Request a Quote for (S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.